
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol is an organic compound with the molecular formula C₁₁H₁₉IO It is a cyclohexanol derivative characterized by the presence of a butyl group at the 2-position and an iodomethylidene group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol typically involves the iodination of a suitable precursor, such as 2-butylcyclohexanone. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodomethylidene group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to ensure the compound meets industry standards. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodomethylidene group can be reduced to a methyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-butyl-6-(iodomethylidene)cyclohexanone.
Reduction: Formation of 2-butyl-6-methylcyclohexan-1-ol.
Substitution: Formation of 2-butyl-6-(azidomethylidene)cyclohexan-1-ol or 2-butyl-6-(cyanomethylidene)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparación Con Compuestos Similares
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol can be compared with other similar compounds, such as:
2-Butyl-6-(bromomethylidene)cyclohexan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Butyl-6-(chloromethylidene)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of iodine.
2-Butyl-6-(methylidene)cyclohexan-1-ol: Lacks the halogen atom, resulting in different reactivity and properties.
The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
63115-21-9 |
|---|---|
Fórmula molecular |
C11H19IO |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
2-butyl-6-(iodomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C11H19IO/c1-2-3-5-9-6-4-7-10(8-12)11(9)13/h8-9,11,13H,2-7H2,1H3 |
Clave InChI |
PWPKSVCPJGWALC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCC(=CI)C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


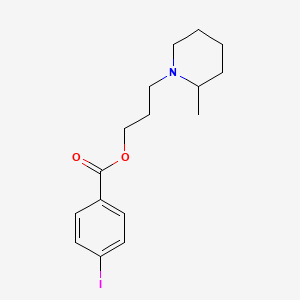
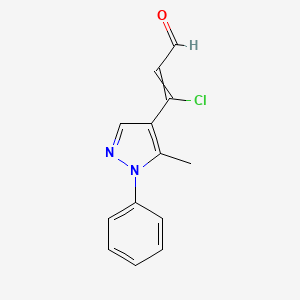

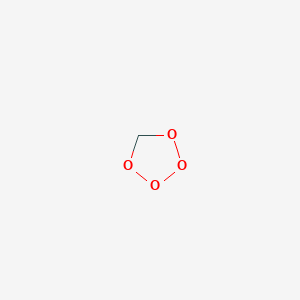
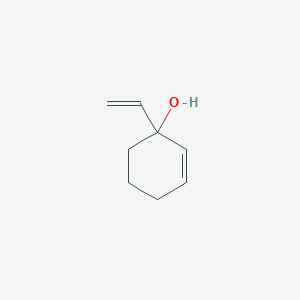
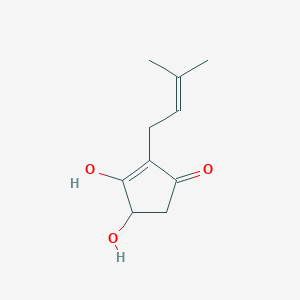
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
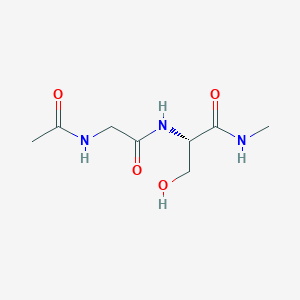
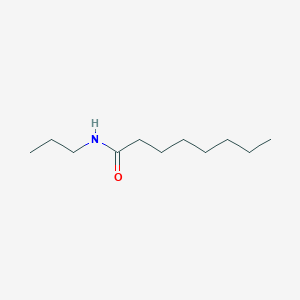

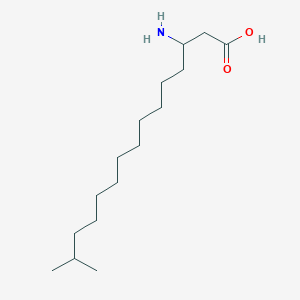

![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)

